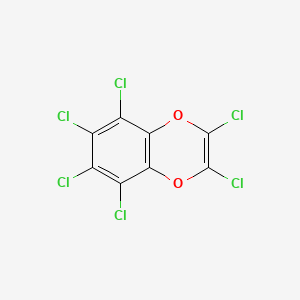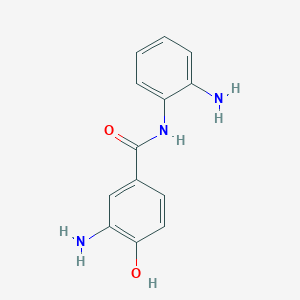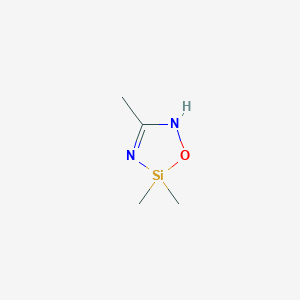
Docos-15-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docos-15-en-1-ol: is a long-chain fatty alcohol with the molecular formula C22H44O . . This compound is characterized by a hydroxyl group attached to the first carbon of a 22-carbon chain, which includes a double bond at the 15th position. It is a naturally occurring substance found in various plant oils and waxes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Docos-15-en-1-ol can be synthesized through the reduction of erucic acid, which is a monounsaturated omega-9 fatty acid. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of erucic acid derived from high-erucic acid rapeseed oil. The hydrogenation process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Docos-15-en-1-ol can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C or Pt catalyst.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Docos-15-en-1-ol is used as a precursor in the synthesis of various long-chain fatty alcohols and acids. It is also utilized in the production of surfactants and emulsifiers .
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential as a biomarker for certain metabolic disorders .
Medicine: It is also explored for its anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the manufacture of cosmetics, personal care products, and lubricants. It is valued for its emollient and moisturizing properties .
Mecanismo De Acción
The mechanism of action of docos-15-en-1-ol involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with lipid bilayers and can modulate the activity of membrane-bound enzymes and receptors . The compound’s effects are mediated through its interaction with specific molecular targets, including fatty acid-binding proteins and lipid transporters .
Comparación Con Compuestos Similares
Docos-13-en-1-ol: Another long-chain fatty alcohol with a double bond at the 13th position.
Eicos-15-en-1-ol: A shorter chain fatty alcohol with a similar structure but with 20 carbon atoms.
Erucyl alcohol: Often used interchangeably with docos-15-en-1-ol, as it is another name for the same compound.
Uniqueness: this compound is unique due to its specific double bond position and long carbon chain, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring high molecular weight and specific reactivity .
Propiedades
Número CAS |
62803-16-1 |
|---|---|
Fórmula molecular |
C22H44O |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
docos-15-en-1-ol |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h7-8,23H,2-6,9-22H2,1H3 |
Clave InChI |
WBBJCBOOTPORNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


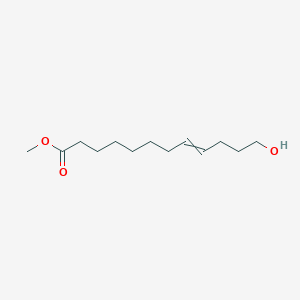
![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
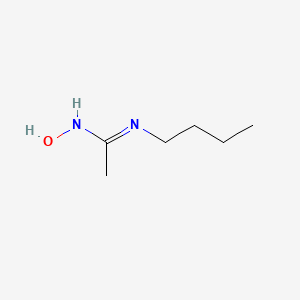
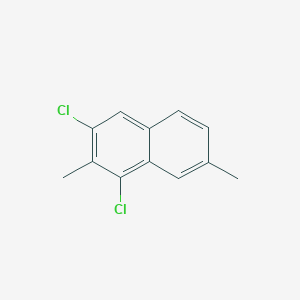
![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)
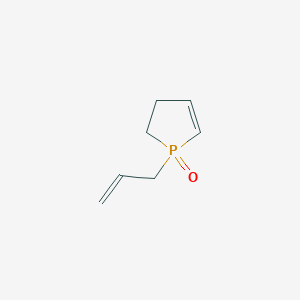
![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)

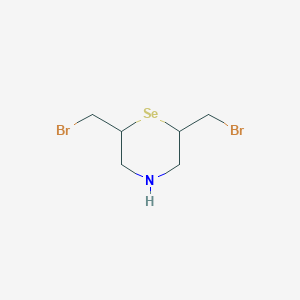
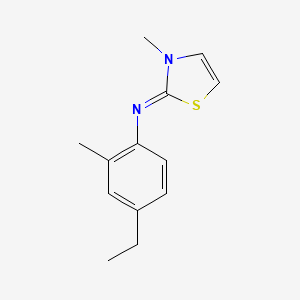
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
